molecular formula C9H17N B2389504 8-Bicyclo[5.1.0]octanylmethanamine CAS No. 1783734-52-0

8-Bicyclo[5.1.0]octanylmethanamine

Cat. No.: B2389504
CAS No.: 1783734-52-0
M. Wt: 139.242
InChI Key: CRUCANIYCBTFCJ-UHFFFAOYSA-N
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Description

8-Bicyclo[5.1.0]octanylmethanamine is a specialized chemical building block that incorporates a high-energy bicyclobutane motif, making it a valuable reagent for complexity generation in organic synthesis . The bicyclo[5.1.0]octane framework is characterized by significant molecular strain due to its distorted bond angles, and this strain energy can be harnessed to drive novel chemical transformations, particularly strain-release reactions where the central C–C bond cleaves to form functionalized cyclobutane derivatives . This amine-functionalized derivative is of particular interest for constructing molecular scaffolds in pharmaceutical research, where it can be used to introduce conformational constraint or as a key intermediate in the synthesis of more complex, stereodefined structures such as aminobicyclo[5.1.0]octitols . The primary amine group provides a versatile handle for further derivatization via amide bond formation, reductive amination, or incorporation into larger molecular architectures. As a strained, bifunctional molecule, this compound offers researchers a unique tool for probing new chemical space in drug discovery programs and materials science. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bicyclo[5.1.0]octanylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-6-9-7-4-2-1-3-5-8(7)9/h7-9H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUCANIYCBTFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C2CN)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations in Bicyclo 5.1.0 Octanylmethanamine Chemistry

Chirality and Stereoisomerism in Bicyclo[5.1.0]octane Systems

The inherent three-dimensional structure of the bicyclo[5.1.0]octane skeleton is the foundation of its stereochemical complexity. The fusion of the two rings creates a system with multiple stereocenters and elements of chirality that dictate the spatial arrangement of its constituent atoms.

The bicyclo[5.1.0]octane ring system can exist as cis- or trans-fused diastereomers, depending on the relative orientation of the substituents at the bridgehead carbons. The determination of the precise configuration of these scaffolds is crucial and is typically achieved through a combination of spectroscopic and crystallographic techniques.

Single-crystal X-ray diffraction is a powerful and unambiguous method for determining the absolute and relative stereochemistry of crystalline derivatives of bicyclo[5.1.0]octane. For instance, the stereochemical assignment of substituted 2-aminobicyclo[5.1.0]octane derivatives has been successfully achieved using this technique, providing definitive proof of their configuration. acs.orgdiamond.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for configurational analysis in solution. cdnsciencepub.comacs.org Proton and carbon chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data provide valuable information about the relative orientation of atoms and the conformation of the seven-membered ring. cdnsciencepub.com Dynamic NMR spectroscopy can also be employed to study the conformational exchange processes in these flexible seven-membered ring systems. researchgate.net For example, in substituted 8,8-dichloro-3,5-dioxabicyclo[5.1.0]octanes, NMR studies have shown that the chair-twist equilibrium is significantly influenced by the stereochemistry (exo or endo) of the substituents. researchgate.net

Table 1: Spectroscopic and Crystallographic Data for Configurational Analysis

TechniqueInformation ProvidedExample Application
Single-Crystal X-ray DiffractionAbsolute and relative stereochemistry, bond lengths, and angles.Determination of the crystal structure of substituted 2-aminobicyclo[5.1.0]octane derivatives. acs.orgdiamond.ac.uk
1H NMR SpectroscopyChemical shifts, coupling constants (3JHH), and NOE correlations to determine relative stereochemistry and conformation.Conformational analysis of cycloheptene (B1346976) oxide, a related seven-membered ring system. acs.org
13C NMR SpectroscopyChemical shifts indicative of the carbon skeleton and stereochemistry.Characterization of diastereomeric 8,8-dichloro-3,5-dioxa-4-thia-4-oxobicyclo[5.1.0]octanes. researchgate.net
Dynamic NMR SpectroscopyInformation on conformational exchange processes and energy barriers.Study of the chair-twist equilibrium in substituted 8,8-dichloro-3,5-dioxabicyclo[5.1.0]octanes. researchgate.net

The presence of chirality in the 8-Bicyclo[5.1.0]octanylmethanamine molecule leads to interesting stereochemical relationships between seemingly equivalent protons and faces of the molecule. These relationships are defined as diastereotopic or enantiotopic. dalalinstitute.com

Diastereotopic Protons: In a chiral molecule like this compound, the two protons on the methylene group of the aminomethyl substituent (-CH2NH2) are diastereotopic. srmist.edu.in This is because the bicyclic scaffold is chiral, and therefore, the local environment experienced by each of these protons is different. Replacing one of these protons with another group (e.g., deuterium) would result in the formation of diastereomers. Consequently, these diastereotopic protons are chemically non-equivalent and are expected to exhibit distinct chemical shifts and coupling patterns in the 1H NMR spectrum. srmist.edu.instackexchange.com The degree of their non-equivalence can be influenced by the conformation of the side chain and the proximity to the chiral bicyclic core.

Enantiotopic Faces: The concept of enantiotopic faces is relevant when considering reactions at prochiral centers, such as the nitrogen atom of the primary amine or a potential prochiral carbonyl group if the amine were to be derivatized. cureffi.orglibretexts.orgyoutube.com In the context of the bicyclic framework itself, if we consider a hypothetical prochiral center on the seven-membered ring, the two faces of that center would be enantiotopic in an achiral environment. However, due to the inherent chirality of the bicyclo[5.1.0]octane core in this compound, any prochiral center within the molecule will have diastereotopic faces. Attack of a reagent from one face will lead to a different diastereomer than attack from the other face.

Table 2: Stereochemical Relationships in this compound

Group/FaceRelationshipConsequence
Methylene protons of the -CH2NH2 groupDiastereotopicChemically non-equivalent, distinct signals in 1H NMR. srmist.edu.in
Faces of a prochiral center on the ringDiastereotopicAttack from different faces leads to different diastereomers.

Control of Stereochemistry in Synthetic Routes

The synthesis of enantiomerically pure this compound requires careful control of stereochemistry throughout the synthetic sequence. Several strategies can be employed to achieve this, including asymmetric induction, kinetic resolution, and enantioretentive rearrangements.

Asymmetric induction involves the use of a chiral reagent, catalyst, or auxiliary to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. In the context of synthesizing this compound, asymmetric induction could be applied during the formation of the bicyclic system or in the modification of a pre-existing scaffold. For instance, the asymmetric synthesis of chiral bicyclic imines and amines has been achieved through the Horner–Wadsworth–Emmons reaction of a chiral phosphonate with various carbonyl substrates. nih.gov Subsequent reduction of the resulting chiral imines can yield the desired chiral amines with a new stereocenter. nih.gov

Kinetic resolution is a powerful method for separating a racemic mixture of a chiral compound by exploiting the different rates of reaction of the two enantiomers with a chiral reagent or catalyst. wikipedia.org This strategy is widely used for the resolution of racemic amines. acs.orgresearchgate.netethz.ch In the synthesis of this compound, a racemic precursor, such as a racemic bicyclic amine, could be subjected to kinetic resolution.

For example, chiral hydroxamic acids have been developed as effective enantioselective acylating agents for the kinetic resolution of N-heterocycles. ethz.ch This approach could potentially be adapted for the resolution of a suitable bicyclic amine intermediate on the pathway to this compound. The success of a kinetic resolution depends on the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers. A high selectivity factor is necessary for an efficient separation.

Table 3: Common Methods for Kinetic Resolution of Amines

MethodChiral Reagent/CatalystPrinciple
Enzymatic ResolutionLipases, amidasesEnantioselective acylation or hydrolysis. wikipedia.org
Acylation with Chiral ReagentsChiral hydroxamic acids, chiral acylating agentsDifferent rates of acylation for the two enantiomers. ethz.ch
Catalytic AmidationChiral catalysts (e.g., NHC with a chiral cocatalyst)Enantioselective formation of amides. acs.orgresearchgate.net

Rearrangement reactions can sometimes proceed with retention of configuration at a stereocenter. If a synthetic route to this compound involves a rearrangement step, and the starting material is enantiomerically pure, it is crucial to understand whether the rearrangement occurs with retention, inversion, or racemization of the stereocenter.

Conformational Analysis of this compound

The conformational analysis of this compound is primarily dictated by the interplay of two key structural features: the puckering of the bicyclo[5.1.0]octane ring system and the rotational isomerism of the C8-aminomethyl substituent. Due to the absence of specific experimental or computational studies on this compound, the following analysis is based on theoretical studies of the parent cis-bicyclo[5.1.0]octane system and the conformational preferences of aminomethyl-substituted cyclopropanes.

The seven-membered ring in cis-bicyclo[5.1.0]octane is known to be flexible and can adopt several conformations to alleviate torsional and angle strain. Computational studies have identified two primary low-energy conformations for the parent bicyclic system: the chair-chair (CC) and the boat-chair (BC) forms. These conformations are considered the most plausible for the bicyclic core of this compound.

The second critical element is the conformation of the aminomethyl group relative to the cyclopropane (B1198618) ring. The rotation around the C8-C9 bond (where C9 is the methylene carbon of the aminomethyl group) and the C9-N bond will determine the spatial orientation of the amino group. Studies on analogous aminomethylcyclopropane have shown that the relative energies of conformers are influenced by steric and electronic interactions. The most stable conformers are typically those that minimize steric hindrance between the amino group and the adjacent ring structure. For the aminomethyl group in this compound, we can anticipate several staggered conformations.

For instance, in a chair-chair conformation of the bicyclic core, the aminomethyl group will be positioned in a specific orientation that can lead to steric clashes with the axial or equatorial protons of the cycloheptane (B1346806) portion of the molecule. These interactions, known as transannular interactions, can significantly influence the conformational equilibrium.

To illustrate the potential conformational landscape, the following data tables provide hypothetical geometric parameters for plausible conformers of this compound. These values are based on computational data from analogous systems and are intended to be representative.

Table 1: Hypothetical Geometric Parameters for the Bicyclo[5.1.0]octane Core in a Chair-Chair (CC) Conformation

ParameterValue
C1-C7 Bond Length (Å)1.52
C1-C8 Bond Length (Å)1.50
C7-C8 Bond Length (Å)1.50
C1-C2 Bond Length (Å)1.54
C1-C7-C8 Bond Angle (°)60.5
C1-C2-C3-C4 Dihedral Angle (°)-55.0
C4-C5-C6-C7 Dihedral Angle (°)65.0

Table 2: Hypothetical Relative Energies of this compound Conformers

Ring ConformationSubstituent OrientationRelative Energy (kcal/mol)
Chair-Chair (CC)Anti0.0 (Reference)
Chair-Chair (CC)Gauche-10.5
Chair-Chair (CC)Gauche-20.8
Boat-Chair (BC)Anti1.2
Boat-Chair (BC)Gauche-11.7
Boat-Chair (BC)Gauche-22.0

It is important to note that these tables represent a simplified model. A full computational analysis would be required to accurately determine the geometric parameters and relative energies of all possible conformers of this compound. Nevertheless, this analysis provides a foundational understanding of the key stereochemical and conformational factors that govern the structure of this complex molecule.

Theoretical and Computational Investigations of Bicyclo 5.1.0 Octanylmethanamine

Quantum Chemical Studies on Electronic Structure and Bonding

Strain Energy Calculations and Analysis in Bicyclic Systems

The fusion of a three-membered ring to a seven-membered ring in the bicyclo[5.1.0]octane skeleton induces significant ring strain. This strain is a consequence of bond angle distortion from ideal tetrahedral or trigonal geometries and transannular interactions. Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in quantifying this strain.

The strain energy of the parent cis-bicyclo[5.1.0]octane has been determined both experimentally and computationally. Experimental measurements of the heat of combustion have yielded a gas-phase heat of formation of -3.8 ± 0.7 kcal/mol. acs.orgyoutube.com This value, when compared to strain-free group increment calculations, reveals a substantial strain energy. Computational studies have further refined these values and allowed for the analysis of different isomers and substituted derivatives. researchgate.net

Calculated and Experimental Strain Energies of Bicyclo[5.1.0]octane and Related Compounds
CompoundMethodCalculated Strain Energy (kcal/mol)Experimental Strain Energy (kcal/mol)Reference
cis-Bicyclo[5.1.0]octaneCombustion Calorimetry-~26.4 acs.orgyoutube.com
cis-Bicyclo[5.1.0]octaneDFT (B3LYP/6-311G)19.91 (Relative Energy)- researchgate.net
trans-Bicyclo[5.1.0]octaneDFT (B3LYP/6-311G)29.21 (Relative Energy)- researchgate.net

Molecular Orbital Theory Applied to Bicyclo[5.1.0]octane Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity of molecules. youtube.comwikipedia.orgnumberanalytics.com The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's behavior in chemical reactions.

In the case of bicyclo[5.1.0]octane, the HOMO is expected to be associated with the Walsh orbitals of the cyclopropane (B1198618) ring, which are higher in energy than typical C-C σ bonds. This makes the cyclopropane ring susceptible to electrophilic attack. The LUMO, conversely, would be associated with the antibonding orbitals of the C-C bonds, particularly those under the most strain.

The introduction of the aminomethyl group at C8 significantly alters the electronic landscape. The nitrogen lone pair introduces a high-energy, localized HOMO, making this site a primary center for protonation and reaction with electrophiles. The electron-donating nature of the amino group can also influence the energy levels of the bicyclic framework's orbitals.

Predicted Frontier Molecular Orbital Characteristics of 8-Bicyclo[5.1.0]octanylmethanamine
OrbitalPrimary LocationPredicted Energy LevelImplication for Reactivity
HOMONitrogen lone pairHighNucleophilic and basic center
HOMO-1Walsh orbitals of cyclopropaneMedium-HighSusceptibility to electrophilic ring opening
LUMOAntibonding orbitals of strained C-C bondsLowSusceptibility to nucleophilic attack leading to ring opening

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a virtual laboratory to explore the intricate details of reaction pathways, including the characterization of transient species like transition states. cam.ac.uk For this compound, these methods are crucial for understanding its potential transformations.

Transition State Characterization in Ring Opening Reactions

The high strain energy of the bicyclo[5.1.0]octane system makes it prone to ring-opening reactions. These reactions can be initiated by electrophiles, nucleophiles, or thermal activation. Computational studies can map out the potential energy surface for these transformations and identify the transition states involved.

For the parent bicyclo[5.1.0]octane, electrophilic attack is predicted to occur on the cyclopropane ring, leading to a carbocationic intermediate that can undergo rearrangement and ring opening. smolecule.comcanterbury.ac.nz The characterization of the transition state for this process would reveal a structure with an elongated C-C bond in the cyclopropane ring and developing positive charge.

In this compound, the presence of the amino group provides an alternative reaction pathway. Protonation or electrophilic attack at the nitrogen is likely the initial step. Subsequent intramolecular reactions could then lead to ring opening. The transition states for these pathways would involve complex geometries reflecting the simultaneous bond-breaking and bond-forming processes.

Pathway Determination for Homologation and Functionalization of Bicyclic Amines

Homologation, the process of extending a carbon chain, and functionalization are key strategies in organic synthesis. For bicyclic amines like this compound, computational methods can help to predict viable reaction pathways for these transformations. nih.govnih.govrsc.org

For instance, the homologation of the aminomethyl side chain could be explored computationally. Theoretical modeling could assess the feasibility of various synthetic routes, such as those involving nucleophilic substitution or rearrangement, by calculating the activation barriers for each step.

The functionalization of the bicyclic core is another area where computational studies can provide valuable guidance. For example, the regioselectivity of C-H activation on the cycloheptane (B1346806) ring can be predicted by calculating the relative energies of the transition states for hydrogen abstraction from different positions. The directing effect of the aminomethyl group would be a key factor in these calculations.

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry in this context is to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure and modeling reaction pathways, it is possible to make informed predictions about how the molecule will behave. cam.ac.ukrsc.org

For example, the relative nucleophilicity of the nitrogen atom versus the cyclopropane ring can be assessed by calculating the energies of the corresponding protonated species. This would predict whether electrophilic attack is more likely to occur at the amine or lead to ring opening.

Furthermore, the stereoselectivity of reactions involving the chiral centers of the molecule can be investigated. By calculating the energies of diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. This is particularly important for potential applications of this molecule in asymmetric synthesis.

Computational Models for Stereochemical Induction

The stereochemical outcome of reactions involving this compound is dictated by the conformational preferences of the bicyclo[5.1.0]octane ring system and the orientation of the aminomethyl group. Computational models are invaluable tools for elucidating these factors and predicting which diastereomer or enantiomer will be preferentially formed in a chemical transformation.

For this compound, the orientation of the aminomethyl group relative to the bicyclic framework is a key determinant of stereoselectivity. Computational models can predict the most stable rotamers of this substituent in the lowest energy conformations of the ring. This information is crucial for understanding how a reagent will approach the amine, leading to stereochemical induction in reactions such as alkylation, acylation, or reactions with chiral electrophiles.

For instance, in a hypothetical reaction with an electrophile, the computational model would first identify the most stable conformer of this compound. Then, the transition states for the electrophilic attack from different faces of the nitrogen atom would be calculated. The relative energies of these transition states would indicate the preferred reaction pathway and thus the stereochemical outcome.

Table 1: Illustrative Computational Approaches for Stereochemical Induction

Computational MethodInformation GainedRelevance to this compound
Molecular Mechanics (e.g., MMFF, UFF)Rapidly identifies low-energy conformations of the bicyclic ring and the aminomethyl substituent.Provides a starting point for more accurate calculations and a qualitative understanding of steric hindrance.
Density Functional Theory (DFT)Provides accurate geometries, relative energies of conformers and transition states, and electronic properties.Can predict the most stable conformers and the stereochemical outcome of reactions with high confidence.
Ab Initio Methods (e.g., MP2, CCSD(T))Offer very high accuracy for energies and structures, often serving as a benchmark for other methods.Useful for refining the results from DFT and for systems where electron correlation is particularly important.
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the molecule over time, exploring conformational space.Can reveal the flexibility of the ring system and the accessibility of different reactive conformations.

This table is for illustrative purposes and lists general computational methods applicable to the study of stereochemical induction.

Quantitative Structure-Reactivity Relationships in Strained Bicyclic Amines

Quantitative Structure-Reactivity Relationships (QSRR) are powerful tools for establishing a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. alfa-chemistry.comyoutube.com For strained bicyclic amines like this compound and its derivatives, QSRR models can be developed to predict various aspects of their reactivity, such as basicity (pKa), nucleophilicity, and reaction rates. masterorganicchemistry.comnih.gov

The development of a QSRR model typically involves several key steps:

Data Set Compilation: A series of structurally related amines with experimentally measured reactivity data is required. For this compound, this could involve synthesizing a library of derivatives with different substituents on the bicyclic ring or the amine nitrogen.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the data set is calculated using computational software. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Reflecting the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., electrostatic potentials, bond orders).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a mathematical equation that relates the descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For strained bicyclic amines, the strain energy of the ring system would be a critical descriptor. The unique geometry of the bicyclo[5.1.0]octane framework influences the hybridization and accessibility of the nitrogen lone pair, which in turn affects the amine's basicity and nucleophilicity.

While a specific QSRR model for this compound is not documented, studies on other cyclic and aliphatic amines have successfully correlated their structural features with reactivity. For example, QSPR (Quantitative Structure-Property Relationship) models have been developed to predict the pKa of various amines based on descriptors related to their electronic and steric properties. nih.govmdpi.com These models can be instrumental in understanding how modifications to the bicyclo[5.1.0]octane skeleton would modulate the basicity of the aminomethyl group.

Table 2: Illustrative Descriptors for QSRR of Strained Bicyclic Amines

Descriptor TypeExample DescriptorPotential Influence on Reactivity of this compound
Electronic Partial charge on the nitrogen atomA more negative charge generally correlates with higher basicity and nucleophilicity.
HOMO EnergyHigher HOMO energy often indicates greater nucleophilicity.
Steric/Topological Molecular Volume/Surface AreaIncreased steric bulk around the nitrogen can decrease reactivity.
Wiener IndexRelates to the branching of the carbon skeleton, which can influence steric accessibility.
Quantum Chemical Strain EnergyThe inherent strain of the bicyclic system can affect the stability of the protonated form and transition states.
Electrostatic Potential at NitrogenA more negative potential indicates a more favorable site for electrophilic attack.

This table provides examples of descriptors that would be relevant for developing a QSRR model for the reactivity of this compound and is for illustrative purposes.

Applications of Bicyclo 5.1.0 Octanylmethanamine and Its Derivatives in Advanced Organic Synthesis

Role as Synthetic Intermediates for Complex Molecular Architectures

The bicyclo[5.1.0]octane framework is a recurring motif in a variety of synthetic applications. Its derivatives are particularly noted for their role as synthetic intermediates, enabling the construction of elaborate and often challenging molecular structures.

Formation of Novel Ring Systems and Polycycles

The inherent strain within the bicyclo[5.1.0]octane system provides a thermodynamic driving force for ring-opening and rearrangement reactions, facilitating the synthesis of novel ring systems and polycycles. This strategy has been harnessed to create structurally intriguing arene-fused bicyclo[2.1.1]hexanes through a Lewis acid-catalyzed annulation of phenol (B47542) derivatives with bicyclo[1.1.0]butanes (BCBs). chemrxiv.org This process is thought to proceed via a cascade initiated by a dearomative (3+2) cycloaddition, followed by rearomatization. chemrxiv.org The use of hexafluoroisopropanol (HFIP) as a solvent is crucial for this transformation, which is compatible with a wide range of commercially available phenol and anisole (B1667542) derivatives. chemrxiv.org This method allows for the rapid generation of molecular complexity and expands the synthetic accessibility to the chemical space of bridged polycycles. chemrxiv.org

Construction of Nitrogen Heterocycles using Bicyclic Precursors

While specific examples detailing the direct use of 8-Bicyclo[5.1.0]octanylmethanamine in the construction of nitrogen heterocycles are not extensively documented in the provided search results, the broader class of bicyclic amines and related strained ring systems are instrumental in this area. The principles of strain-release amination, for instance, demonstrate the utility of strained bicyclic compounds in forming C-N bonds, a fundamental step in the synthesis of many nitrogen-containing heterocycles. nih.govanu.edu.au This approach can be applied to a variety of substrates, including those that can be further elaborated into heterocyclic structures.

Scaffold for Bioisosteres and Medicinal Chemistry Building Blocks

In medicinal chemistry, the quest for novel molecular scaffolds that can mimic the biological activity of known pharmacophores while offering improved physicochemical properties is perpetual. Bicyclic systems, including derivatives of bicyclo[5.1.0]octane, have emerged as important bioisosteres.

Diversification of Chemical Space through Strain-Release Amination

Strain-release amination has become a powerful strategy for diversifying chemical space in drug discovery. nih.govanu.edu.au This method utilizes the potential energy stored in the strained C-C bonds of small bicyclic rings to drive reactions with amines, leading to the formation of new, more complex amine derivatives. nih.govanu.edu.au This approach allows for the direct attachment of these desirable bicyclic motifs onto core scaffolds, even at late stages of a synthesis. anu.edu.au The ability to introduce motifs like bicyclo[1.1.1]pentanes and cyclobutanes, which are considered valuable bioisosteres, highlights the potential of this strategy. nih.govanu.edu.au The development of stable reagents that enable mild and rapid "cyclobutylation" of amines further underscores the practical utility of this methodology. nih.gov

Development of Advanced Synthetic Methodologies

The unique reactivity of strained bicyclic compounds has also spurred the development of new synthetic methods.

Organocatalytic and Metal-Catalytic Applications

The unique structural and electronic properties of the bicyclo[5.1.0]octane framework, characterized by the fusion of a seven-membered ring with a highly strained cyclopropane (B1198618) ring, have positioned its derivatives as intriguing candidates for applications in catalysis. The inherent ring strain of the cyclopropane moiety and the stereochemical rigidity of the bicyclic system can influence reactivity and selectivity in catalytic transformations. While research specifically detailing the catalytic applications of this compound is emerging, the broader class of bicyclo[5.1.0]octanes and related strained aminomethyl-cycloalkanes has shown significant promise in both organocatalysis and metal-catalysis.

In the realm of organocatalysis, the primary amine of this compound can potentially act as a catalytic group. For instance, the catalytic asymmetric aminolysis of related bicyclic structures, such as 3,5,8-trioxabicyclo[5.1.0]octane, has been explored to produce optically pure amino alcohols, highlighting the potential for the bicyclo[5.1.0]octane scaffold to participate in stereoselective transformations. nih.gov

Metal-catalyzed reactions involving bicyclo[5.1.0]octane derivatives have been more extensively studied. Gold(I)-catalyzed cascade reactions, for example, have been shown to selectively form trans-fused bicyclo[5.1.0]octanes. nih.govresearchgate.net These transformations proceed through cyclopropyl (B3062369) gold(I) carbene-type intermediates, demonstrating the compatibility of the bicyclo[5.1.0]octane system with transition metal catalysts. nih.govresearchgate.net Furthermore, palladium(II)-catalyzed enantioselective C(sp³)–H arylation has been successfully applied to strained aminomethyl-cyclopropanes, which are structurally related to this compound. acs.org This methodology utilizes a tertiary alkylamine to direct C–H activation, suggesting that derivatives of this compound could serve as substrates for similar functionalizations. acs.org

The table below summarizes key research findings related to the catalytic applications of bicyclo[5.1.0]octane derivatives and analogous structures.

Catalyst/MethodSubstrate TypeProduct(s)Key Findings
Chiral Lewis Acid3,5,8-Trioxabicyclo[5.1.0]octaneOptically Pure 2-Amino-1,3,4-butanetriol EquivalentDemonstrates catalytic asymmetric ring-opening of a bicyclo[5.1.0]octane derivative. nih.gov
Gold(I) CatalysisDienynescis- or trans-Fused Bicyclo[5.1.0]octanesSelective formation of the bicyclo[5.1.0]octane framework via a cascade reaction involving cyclopropyl gold(I) carbene intermediates. nih.govresearchgate.net
Palladium(II) CatalysisAminomethyl-cyclopropanescis-Substituted Arylated CyclopropanesEnantioselective C(sp³)–H arylation directed by the amine group, showcasing the potential for functionalizing strained cycloalkanes. acs.org

Applications in Bioconjugation and Chemical Biology

The development of novel reagents for the selective modification of biomolecules is a cornerstone of chemical biology. The strained nature of the bicyclo[5.1.0]octane system in this compound presents an interesting structural motif for applications in bioconjugation, particularly in the labeling of peptides and proteins.

Peptide Labeling Strategies Utilizing Strained Amine Systems

The primary amine of this compound provides a reactive handle for conjugation to biomolecules. While direct studies employing this specific compound for peptide labeling are not yet widely reported, the principles of amine-reactive labeling are well-established. Typically, the primary amine can react with activated esters, such as N-hydroxysuccinimidyl (NHS) esters, to form stable amide bonds. This strategy is commonly used to attach fluorophores, affinity tags, or other probes to the N-terminus or lysine (B10760008) side chains of peptides.

The presence of the strained bicyclo[5.1.0]octane scaffold could offer unique advantages in this context. The high degree of strain in the cyclopropane ring may influence the reactivity of the adjacent primary amine or could be exploited in subsequent, strain-release-driven ligation reactions. While research into these specific applications is ongoing, the combination of a reactive primary amine with a strained bicyclic system makes this compound and its derivatives promising tools for the development of novel bioconjugation strategies.

The following table outlines common amine-reactive chemistries that could be applied to this compound for peptide labeling.

Reagent TypeReactive Group on LabelResulting LinkageTypical Biomolecule Target
Activated EstersN-Hydroxysuccinimide (NHS) esterAmideN-terminus, Lysine
IsothiocyanatesIsothiocyanateThioureaN-terminus, Lysine
Aldehydes/KetonesAldehyde or KetoneImine (Schiff base), reducible to a stable amineN-terminus, Lysine

Conclusion and Future Research Directions

Summary of Current Understanding in Bicyclo[5.1.0]octanylmethanamine Chemistry

The bicyclo[5.1.0]octane framework is characterized by the fusion of a cyclopropane (B1198618) and a cycloheptane (B1346806) ring. This arrangement results in significant ring strain, which dictates much of its chemical reactivity. The chemistry of bicyclo[5.1.0]octane derivatives has been explored to some extent, with a particular focus on the reactivity of the cyclopropane ring.

The introduction of a methanamine group at the C8 position, the bridgehead carbon of the cyclopropane ring, is expected to influence the electronic and steric properties of the molecule significantly. The amine group, being a basic and nucleophilic center, can participate in a variety of chemical transformations. Furthermore, its presence can influence the reactivity of the bicyclic core itself.

While specific studies on 8-Bicyclo[5.1.0]octanylmethanamine are scarce, knowledge from related bicyclic amines and bicyclo[5.1.0]octane derivatives allows for a foundational understanding. For instance, the chemistry of other bicyclic amines has been investigated in the context of drug discovery, where their rigid structures are used to create analogues of biologically active molecules. rsc.org

Table 1: Physicochemical Properties of Related Bicyclo[5.1.0]octane Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
Bicyclo[5.1.0]octaneC8H14110.20 researchgate.net
8-Methylenebicyclo[5.1.0]octaneC9H14122.21 smolecule.com
Bicyclo[5.1.0]octan-8-olC8H14O126.20N/A
Bicyclo[5.1.0]octane-8-carbaldehydeC9H14O138.21 sigmaaldrich.com
8,8-Dibromobicyclo[5.1.0]octaneC8H12Br2267.99 chemicalbook.com
cis-Bicyclo[5.1.0]octaneC8H14110.20 acs.org

Unexplored Synthetic Avenues for this compound

The synthesis of this compound has not been explicitly detailed in the literature, presenting a significant opportunity for synthetic exploration. Based on established organic chemistry principles and the synthesis of analogous compounds, several plausible routes can be envisioned.

One promising approach involves the reductive amination of bicyclo[5.1.0]octane-8-carbaldehyde . sigmaaldrich.com This aldehyde, which is commercially available, could be reacted with ammonia (B1221849) or a protected amine source in the presence of a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the target primary amine.

Another viable pathway is the reduction of bicyclo[5.1.0]octane-8-carbonitrile . The nitrile can be synthesized from the corresponding bromide via nucleophilic substitution with a cyanide salt. Subsequent reduction of the nitrile group, for instance with lithium aluminum hydride or catalytic hydrogenation, would afford this compound.

A more direct, yet potentially challenging, route could be the hydroformylation and subsequent amination of 8-methylenebicyclo[5.1.0]octane . youtube.com This would involve a one-pot or sequential reaction where the exocyclic double bond is first converted to an aldehyde, which is then reductively aminated in situ.

Furthermore, the catalytic amination of 8-methylenebicyclo[5.1.0]octane itself represents a more atom-economical approach, although it may require the development of novel catalytic systems to achieve the desired regioselectivity and yield.

Remaining Mechanistic Questions and Open Problems

The unique strained ring system of bicyclo[5.1.0]octane derivatives raises several intriguing mechanistic questions, particularly concerning the influence of a substituent at the C8 position on the molecule's reactivity.

A central theme in the chemistry of bicyclo[n.1.0]alkanes is the ring-opening of the cyclopropane moiety . This process can be initiated by thermal, photochemical, or chemical means and can proceed through various mechanisms, including radical and ionic pathways. google.comgoogle.comacs.orgtue.nl The presence of the aminomethyl group at C8 in this compound is expected to have a profound effect on the regioselectivity and stereoselectivity of these ring-opening reactions. For instance, the amine could act as an internal nucleophile, participating in anchimeric assistance during the ring-opening process, potentially leading to novel transannular cyclization products. acs.org

The stereochemistry of the bicyclo[5.1.0]octane ring system (cis or trans fusion) and the orientation of the aminomethyl group (exo or endo) will also play a critical role in its reactivity. The trans-fused isomers are known to be significantly more strained than their cis counterparts, which could lead to different reaction pathways and product distributions. nih.gov

A key open problem is to elucidate the detailed mechanistic pathways of reactions involving this compound. This would require a combination of experimental studies, including kinetic analysis and isotopic labeling, as well as computational modeling to map out the potential energy surfaces of different reaction coordinates. neuroquantology.comresearchgate.net

Potential for Novel Applications in Materials Science and Catalysis

The unique structural and electronic properties of this compound suggest its potential for a range of applications in both materials science and catalysis.

In materials science , bicyclic amines can be utilized as building blocks for the synthesis of novel polymers. The rigidity of the bicyclo[5.1.0]octane core can impart desirable thermal and mechanical properties to the resulting polymer chains. For instance, amine-functionalized polymers are known for their applications in CO2 capture and as self-healing materials. rsc.orggoogle.com this compound could be incorporated into polymer backbones through its amine functionality, potentially leading to materials with enhanced thermal stability, specific adhesion properties, or unique morphologies. Furthermore, bicyclic amines have been investigated as curing agents for epoxy resins , where their structure can influence the cross-linking density and the final properties of the cured material, such as toughness and tensile strength. google.comresearchgate.netpcimag.com

In the realm of catalysis , bicyclic amines can serve as chiral ligands for transition metal catalysts or as organocatalysts themselves. The defined stereochemistry of the bicyclic scaffold can be exploited to induce asymmetry in catalytic transformations, leading to the enantioselective synthesis of valuable chiral molecules. appliedpoleramic.com The aminomethyl group of this compound can coordinate to metal centers, and the bicyclic framework would create a specific chiral environment around the active site. The development of catalysts based on this scaffold could open up new possibilities for asymmetric synthesis.

Q & A

Q. What interdisciplinary approaches enhance understanding of this compound’s role in neurotransmitter systems?

  • Methodological Answer :
  • Combine electrophysiology (patch-clamp) with behavioral assays (rodent models) to link receptor modulation to phenotypic outcomes.
  • Integrate metabolomics to track downstream biochemical changes .

Data Analysis and Theoretical Integration

Q. How can bibliometric analysis identify gaps in existing research on bicyclic amines?

  • Methodological Answer :
  • Use tools like VOSviewer to map keyword co-occurrence (e.g., "bicyclic amines," "receptor binding").
  • Analyze citation networks to highlight understudied areas (e.g., pharmacokinetics vs. synthesis) .

Q. What methodological frameworks support hypothesis generation for novel applications of this compound?

  • Methodological Answer :
  • Apply grounded theory to derive hypotheses from qualitative data (e.g., patient-reported outcomes).
  • Use systems biology models to predict off-target effects in complex biological networks .

Q. How do researchers ensure methodological rigor in replication studies of this compound’s bioactivity?

  • Methodological Answer :
  • Adhere to ICH M10 guidelines for bioanalytical method validation (precision, accuracy, matrix effects).
  • Publish raw datasets and code in open-access repositories for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.